molecular formula C7H6FeO4 B13759459 Carbon monoxide;cyclobutadiene;iron;hydrate CAS No. 12078-17-0

Carbon monoxide;cyclobutadiene;iron;hydrate

Cat. No.: B13759459
CAS No.: 12078-17-0
M. Wt: 209.96 g/mol
InChI Key: LPFAZIFEIXOVQM-UHFFFAOYSA-N
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Preparation Methods

Cyclobutadieneiron tricarbonyl was first prepared in 1965 by Pettit from 3,4-dichlorocyclobutene and diiron nonacarbonyl. The reaction is as follows :

[ \text{C}_4\text{H}_4\text{Cl}_2 + 2 \text{Fe}_2(\text{CO})_9 \rightarrow (\text{C}_4\text{H}_4)\text{Fe}(\text{CO})_3 + 2 \text{Fe}(\text{CO})_5 + 5 \text{CO} + \text{FeCl}_2 ]

This compound is an example of a piano stool complex, characterized by its unique structure where the iron atom is bonded to three carbon monoxide ligands and a cyclobutadiene ring.

Chemical Reactions Analysis

Cyclobutadieneiron tricarbonyl undergoes various types of reactions, including electrophilic aromatic substitution. Some of the common reactions include :

    Friedel-Crafts Acylation: Reacts with acetyl chloride and aluminium chloride to give the acyl derivative.

    Formylation: Reacts with formaldehyde and hydrochloric acid to form the chloromethyl derivative.

    Vilsmeier-Haack Reaction: Reacts with N-methylformanilide and phosphorus oxychloride to form the formyl derivative.

    Mannich Reaction: Reacts to form amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which cyclobutadieneiron tricarbonyl exerts its effects involves the interaction of the iron atom with the cyclobutadiene ring and carbon monoxide ligands. The compound displays aromaticity, which is evidenced by its reactions that can be classified as electrophilic aromatic substitution . The iron atom in the complex facilitates various chemical transformations by stabilizing the cyclobutadiene ring and enabling its reactivity.

Comparison with Similar Compounds

Cyclobutadieneiron tricarbonyl is unique due to its structure and reactivity. Similar compounds include butadieneiron tricarbonyl, which is isoelectronic with cyclobutadieneiron tricarbonyl . Other related compounds include benzocyclobutadiene-iron tricarbonyl complexes . These compounds share similar structural features but differ in their reactivity and applications.

Properties

CAS No.

12078-17-0

Molecular Formula

C7H6FeO4

Molecular Weight

209.96 g/mol

IUPAC Name

carbon monoxide;cyclobutadiene;iron;hydrate

InChI

InChI=1S/C4H4.3CO.Fe.H2O/c1-2-4-3-1;3*1-2;;/h1-4H;;;;;1H2

InChI Key

LPFAZIFEIXOVQM-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C1.O.[Fe]

Origin of Product

United States

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